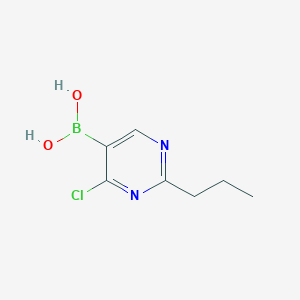
(4-Chloro-2-propylpyrimidin-5-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Chloro-2-propylpyrimidin-5-yl)boronic acid is an organoboron compound with the molecular formula C7H10BClN2O2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound, and contains a boronic acid functional group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-2-propylpyrimidin-5-yl)boronic acid typically involves the borylation of the corresponding pyrimidine derivative. One common method is the Miyaura borylation reaction, which involves the coupling of an aryl halide with a diboron reagent in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is highly efficient.
Industrial Production Methods: Industrial production of this compound may involve large-scale borylation reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to high yields and purity of the final product .
化学反应分析
Types of Reactions: (4-Chloro-2-propylpyrimidin-5-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The chlorine atom in the pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Oxidation: Formation of alcohols or ketones.
Substitution: Formation of substituted pyrimidine derivatives.
科学研究应用
(4-Chloro-2-propylpyrimidin-5-yl)boronic acid has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of (4-Chloro-2-propylpyrimidin-5-yl)boronic acid primarily involves its ability to form reversible covalent bonds with various biomolecules. The boronic acid group can interact with diols, amines, and other nucleophiles, leading to the formation of stable complexes . This property is exploited in medicinal chemistry for the design of enzyme inhibitors and other bioactive compounds.
相似化合物的比较
Phenylboronic Acid: Another boronic acid derivative commonly used in Suzuki-Miyaura coupling reactions.
Pinacolborane: A boronic ester used in various organic transformations.
(4-Chloro-2-methylpyrimidin-5-yl)boronic Acid: A structurally similar compound with a methyl group instead of a propyl group.
Uniqueness: (4-Chloro-2-propylpyrimidin-5-yl)boronic acid is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct reactivity and selectivity in chemical reactions. Its propyl group provides steric hindrance, influencing the outcome of various transformations.
属性
分子式 |
C7H10BClN2O2 |
|---|---|
分子量 |
200.43 g/mol |
IUPAC 名称 |
(4-chloro-2-propylpyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C7H10BClN2O2/c1-2-3-6-10-4-5(8(12)13)7(9)11-6/h4,12-13H,2-3H2,1H3 |
InChI 键 |
INORNGFEUGYUBS-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CN=C(N=C1Cl)CCC)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![magnesium;4-[10,15,20-tris(4-carboxyphenyl)porphyrin-22,24-diid-5-yl]benzoic acid](/img/structure/B14082482.png)

![1(3H)-Isobenzofuranone, 3,3-bis[4-(methylamino)phenyl]-](/img/structure/B14082492.png)
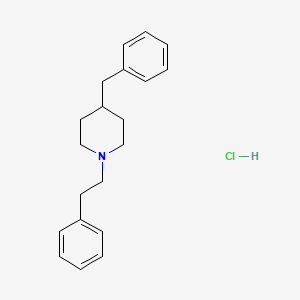
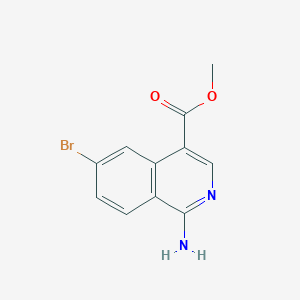
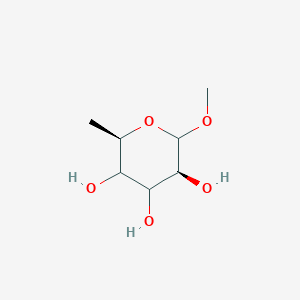
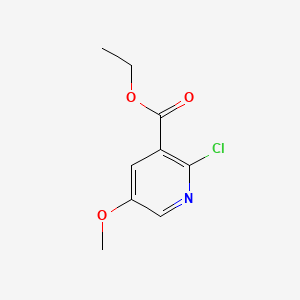
![1-Chloro-3-[(3-chlorophenyl)amino]-2-propanol](/img/structure/B14082527.png)
![1,8-Dihydropyrrolo[2,3-b]indole-2-carboxylic acid](/img/structure/B14082528.png)
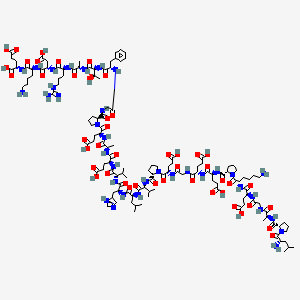
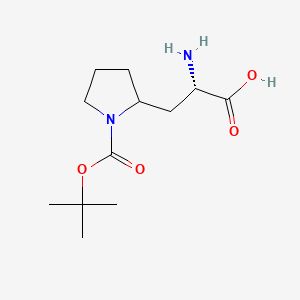
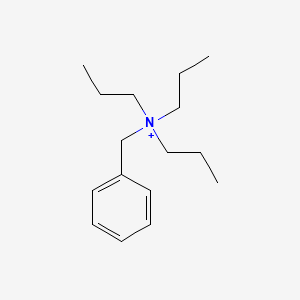
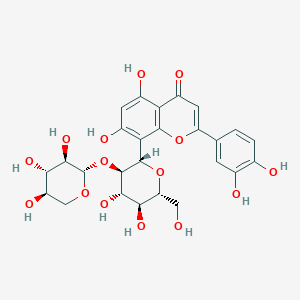
![3-O-tert-butyl 2-O-methyl (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2,3-dicarboxylate](/img/structure/B14082554.png)
